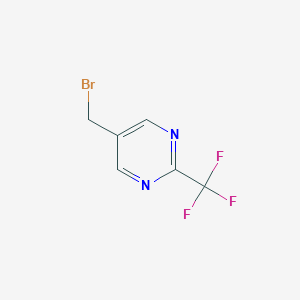

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-methyl-2-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s trifluoromethyl group enhances the biological activity of drug candidates, making it a valuable intermediate in medicinal chemistry. It is often used in the synthesis of antiviral, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group .

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is largely dependent on the specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with various enzymes, receptors, or nucleic acids, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group often enhances binding affinity and selectivity, contributing to the compound’s overall efficacy .

Comparación Con Compuestos Similares

5-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

2-(Trifluoromethyl)pyrimidine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and applications.

Uniqueness: The presence of both the bromomethyl and trifluoromethyl groups in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability compared to its analogs .

Actividad Biológica

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrimidine ring with both bromomethyl and trifluoromethyl substituents, which significantly influence its reactivity and biological activity. The molecular formula is C7H5BrF3N1 with a molecular weight of approximately 240.02 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development.

Antiviral Activity

Research indicates that compounds containing trifluoromethylpyrimidine moieties exhibit antiviral properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay, comparing its activity to doxorubicin as a positive control. Results indicated varying degrees of cytotoxicity, with some derivatives showing significant inhibition at concentrations as low as 5 µg/ml .

Antifungal Activity

The antifungal properties of this compound have also been explored. In studies assessing its efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, certain derivatives exhibited inhibition rates comparable to established antifungal agents like tebuconazole. For example, specific compounds showed inhibition rates exceeding 96% against B. cinerea at a concentration of 50 µg/ml .

Insecticidal Activity

Insecticidal tests revealed that derivatives of this compound possess notable activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates ranged from 13.3% to 90% at concentrations of 500 µg/ml, indicating potential utility in pest management strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies have identified key features that enhance its potency:

- Substituent Positioning : Variations in the positioning of the bromomethyl and trifluoromethyl groups can alter reactivity and biological efficacy.

- Functional Group Variation : Incorporating different functional groups at various positions on the pyrimidine ring can lead to improved interactions with biological targets.

- Comparative Analysis : Comparisons with similar compounds (e.g., 5-Methyl-2-(trifluoromethyl)pyrimidine) highlight the importance of the bromomethyl group in enhancing nucleophilic substitution reactions, which are crucial for its biological activities.

Synthesis Methods

The synthesis of this compound typically involves several reaction steps:

- Starting Materials : Ethyl trifluoroacetoacetate serves as an initial reagent.

- Reagents : Common reagents used include tetrakis(triphenylphosphine) palladium(0) and potassium carbonate under controlled conditions.

- Yield Optimization : Yields can vary widely depending on the reaction conditions but typically range from 60% to over 70% for successful syntheses .

Propiedades

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGEURDWNHKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.